

6-Ketoestrone structure and chemical properties.

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Compound of Interest

Compound Name: 6-Ketoestrone

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6-Ketoestrone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketoestrone, an endogenous estrogen metabolite, is a steroid hormone characterized by a ketone group at the C-6 position of the estrane nucleus. While sharing the foundational structure of other estrogens, this modification imparts unique chemical and biological properties. This document provides an in-depth technical overview of **6-Ketoestrone**, encompassing its chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its interaction with estrogen receptors. This guide is intended to serve as a valuable resource for professionals in steroid chemistry, pharmacology, and drug development.

Chemical Structure and Identification

6-Ketoestrone, also known as 6-oxoestrone or 3-hydroxyestra-1,3,5(10)-triene-6,17-dione, possesses the characteristic four-ring steroid structure. The presence of a carbonyl group at the sixth carbon atom distinguishes it from its parent compound, estrone.

Systematic IUPAC Name: (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione[1]

Chemical Identifiers:

- CAS Number: 1476-34-2[\[1\]](#)
- Molecular Formula: C₁₈H₂₀O₃[\[1\]](#)
- InChI Key: JOVYPIGRPWXHQ-ONUSSAAZSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **6-Ketoestrone** is presented in the table below. It is important to note a discrepancy in the reported melting point values across different sources.

Property	Value	Source(s)
Molecular Weight	284.35 g/mol	[1]
Melting Point	158–160 °C 246–247 °C	ACS Publications CAS Common Chemistry
Boiling Point (Predicted)	478.8 ± 45.0 °C	ChemicalBook
Density (Predicted)	1.243 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	9.34 ± 0.40	ChemicalBook
Solubility	Soluble in organic solvents.	CymitQuimica

Synthesis of 6-Ketoestrone

6-Ketoestrone is a key intermediate in the chemoenzymatic synthesis of 6-keto estradiol, a precursor for the breast cancer drug Fulvestrant. The following experimental protocol is adapted from a published chemoenzymatic route.

Experimental Protocol: Enzyme-Catalyzed Dehydrogenative Aromatization to 6-Ketoestrone

This protocol describes the conversion of 6-keto-4-en-3-one (compound 7) to **6-Ketoestrone** (compound 8) using an enzyme-catalyzed reaction.

Materials:

- 6-keto-4-en-3-one (compound 7)
- Water
- Trolamine
- Potassium dihydrogen phosphate (KH_2PO_4)
- Polyethylene-polypropylene glycol
- Isopropanol
- 5 L Reactor

Procedure:

- To a 5 L reactor, add 800 mL of water, 32.10 g (0.21 mol) of trolamine, and 1.93 g (11.06 mmol) of KH_2PO_4 .
- Stir the mixture for 5 minutes and verify that the pH is between 8.5 and 9.0.
- Add 32.10 g of polyethylene-polypropylene glycol, 43 mL of isopropanol, and 214.00 g (0.75 mol) of compound 7 to the reactor.
- The reaction is then subjected to enzyme-catalyzed dehydrogenative aromatization to yield **6-Ketoestrone** (compound 8). The specific enzyme and detailed reaction conditions (temperature, incubation time) for this step are proprietary to the cited research but would involve a dehydrogenase enzyme capable of aromatizing the A-ring of the steroid.
- Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Upon completion, the product, **6-Ketoestrone**, is isolated and purified using standard techniques like extraction and chromatography.

Biological Activity and Signaling Pathways

6-Ketoestrone, as an estrogen, exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ER α and ER β . These receptors are ligand-activated transcription factors that modulate gene expression.

Estrogen Receptor Binding Affinity

Quantitative analysis has revealed that **6-Ketoestrone** exhibits a distinct binding profile for the two estrogen receptor subtypes.

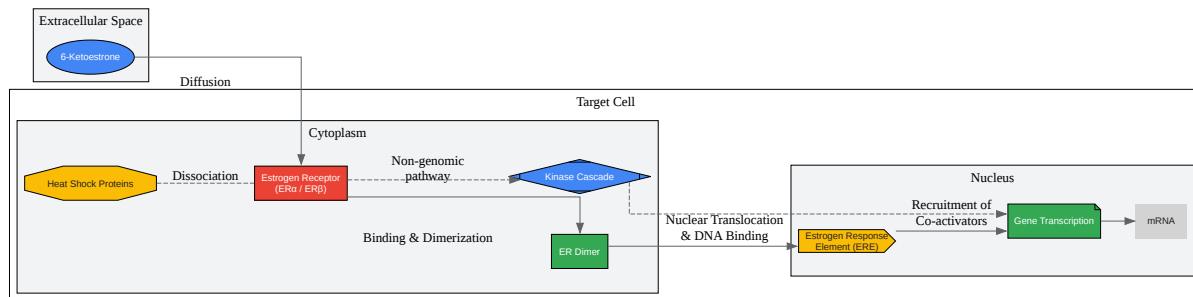
Receptor Subtype	IC ₅₀ (nM)	Relative Binding Affinity (%)
Estrogen Receptor α (ER α)	489.8	2
Estrogen Receptor β (ER β)	891.3	1

Data from Zhu, B. T., et al. (2006). Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes. The AAPS Journal, 8(3), E483–E494.

The data indicates that **6-Ketoestrone** has a relatively low binding affinity for both ER α and ER β compared to other endogenous estrogens.

Estrogen Signaling Pathway

The binding of an estrogenic ligand, such as **6-Ketoestrone**, to its receptor initiates a cascade of molecular events that ultimately alter gene expression. This can occur through both genomic and non-genomic pathways. The following diagram illustrates a generalized model of estrogen receptor signaling.



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References

- 1. 6-Ketoestrone | C18H20O3 | CID 12985714 - PubChem [pubchem.ncbi.nlm.nih.gov]
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